molecular formula C18H20N2O6 B2703539 ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 325779-21-3

ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2703539
CAS No.: 325779-21-3
M. Wt: 360.366
InChI Key: DEULLENONSRWHB-UHFFFAOYSA-N
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Description

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the chromene ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromene and piperazine moieties can be reduced to their respective alcohols.

    Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The piperazine ring can further enhance binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the piperazine moiety.

    4-(6-Methoxy-2-oxo-2H-chromen-3-yl)piperazine-1-carboxylic acid: Similar but without the ethyl ester group.

    6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks both the piperazine and ethyl ester groups.

Uniqueness

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the chromene and piperazine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

ethyl 4-(6-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-3-25-18(23)20-8-6-19(7-9-20)16(21)14-11-12-10-13(24-2)4-5-15(12)26-17(14)22/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEULLENONSRWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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